

# Toxicological Profile of 2,4'-Dichlorobenzophenone: A Technical Guide

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## Compound of Interest

Compound Name: 2,4'-Dichlorobenzophenone

Cat. No.: B146651

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Disclaimer: This document summarizes the currently available toxicological information for **2,4'-Dichlorobenzophenone**. It is crucial to note that there is a significant lack of comprehensive toxicological data for this specific compound in publicly available scientific literature. Much of the available data is limited to safety data sheets and information on structurally related compounds. Therefore, the information presented herein should be interpreted with caution.

## Introduction

**2,4'-Dichlorobenzophenone** is a chlorinated aromatic ketone. Its toxicological profile is not well-established, with most safety data sheets indicating that its properties have not been thoroughly investigated[1][2]. This guide aims to consolidate the limited available information and provide context by summarizing the toxicology of the parent compound, benzophenone, and a related isomer, 4,4'-dichlorobenzophenone.

## Toxicological Data for 2,4'-Dichlorobenzophenone

The toxicological data specifically for **2,4'-Dichlorobenzophenone** is sparse. The primary sources of information are safety data sheets (SDS) and aggregated data from regulatory bodies.

Table 1: Summary of Available Toxicological Information for **2,4'-Dichlorobenzophenone**

Toxicological Endpoint	Result/Classification	Source
Acute Oral Toxicity	No data available	[1][2]
Acute Dermal Toxicity	No data available	[1][2]
Skin Corrosion/Irritation	Causes skin irritation (Category 2)	[3][4]
Serious Eye Damage/Irritation	Causes serious eye irritation (Category 2A)	[3][4]
Respiratory or Skin Sensitization	No data available	[1][2]
Germ Cell Mutagenicity	No data available	[1][2]
Carcinogenicity	No data available; not identified as a probable, possible, or confirmed human carcinogen by IARC	[1]
Reproductive Toxicity	No data available	[1][2]
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation	[4]
Specific Target Organ Toxicity (Repeated Exposure)	No data available	[1]
Aspiration Hazard	No data available	[1]

Experimental Protocols: Detailed experimental protocols for the toxicological assessment of **2,4'-Dichlorobenzophenone** are not available in the public domain due to the lack of comprehensive studies.

## Toxicological Data for Structurally Related Compounds

Due to the limited data on **2,4'-Dichlorobenzophenone**, it is informative to review the toxicological profiles of its parent compound, benzophenone, and the isomer 4,4'-

dichlorobenzophenone. It is critical to emphasize that this data should not be directly extrapolated to **2,4'-Dichlorobenzophenone**.

## Benzophenone

Benzophenone has undergone more extensive toxicological evaluation.

Table 2: Summary of Toxicological Data for Benzophenone

Toxicological Endpoint	Species	Route	Dose/Concentration	Effect	Source
Acute Dermal Toxicity	Rabbit	Dermal	LD50 >2000 mg/kg bw	Low acute toxicity	
Carcinogenicity	Male Rat	Oral	Chronic exposure	Kidney adenoma and leukemia	
Carcinogenicity	Male Mouse	Oral	Chronic exposure	Liver tumors	
Carcinogenicity	Female Mouse	Oral	Chronic exposure	Histiocytic sarcomas	
Reproductive Toxicity	Rat	Oral	Two-generation study	No reproductive abnormalities noted	<a href="#">[5]</a>
Developmental Toxicity	Rat, Rabbit	Oral	-	Developmental toxicity only at doses higher than those causing maternal toxicity	<a href="#">[5]</a>
Endocrine Disruption	In vitro	-	-	Weakly estrogenic (metabolite 4-hydroxybenzophenone)	<a href="#">[5]</a>

#### Experimental Protocols for Benzophenone Studies:

- **14-Week Toxicity Study (Feed):** The National Toxicology Program (NTP) conducted a 14-week study in F344/N rats and B6C3F1 mice. Benzophenone was administered in the feed

at various concentrations. Animals were evaluated for clinical pathology, reproductive system effects, liver cytochrome P450 effects, and histopathology[6].

- Genetic Toxicity Assays: Benzophenone was reported to be neither mutagenic nor genotoxic in a variety of in vivo and in vitro experiments[5].

## 4,4'-Dichlorobenzophenone

Data for the 4,4'-isomer is also limited but provides some quantitative values.

Table 3: Summary of Toxicological Data for 4,4'-Dichlorobenzophenone

Toxicological Endpoint	Species	Route	Dose/Concentration	Effect	Source
Acute Oral Toxicity	Not specified (ATE)	Oral	LD50: 500 mg/kg	Harmful if swallowed	[7]
Carcinogenicity	-	-	-	Inadequate information to assess carcinogenic potential	[8]
Endocrine Disruption	In vitro	-	-	Potent antiandrogenic efficacy	[9]
Aquatic Toxicity	Artemia salina	-	EC50 = 0.27 mg/L	Toxic to aquatic life	[10]
Aquatic Toxicity	Daphnia magna	-	EC50 = 0.17 mg/L; LC50 = 0.26 mg/L	Toxic to aquatic life	[10]

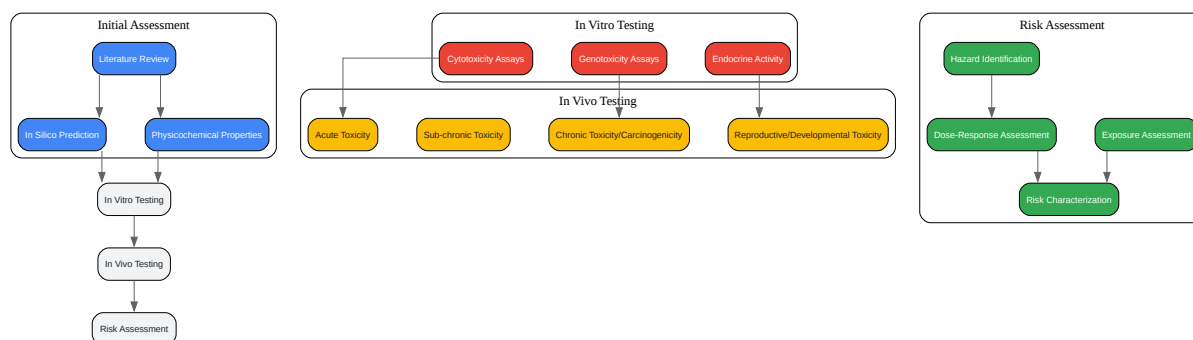
### Experimental Protocols for 4,4'-Dichlorobenzophenone Studies:

- In Vitro Antiandrogenicity Assay: The antiandrogenic properties of 4,4'-dichlorobenzophenone were investigated using a transactivation system in transiently

transfected African green monkey kidney (COS-7) cells. Further confirmation was obtained in T47D human mammary carcinoma cells by measuring the mRNA and protein expression of androgen-dependent genes[9].

## Signaling Pathways and Experimental Workflows

Due to the lack of mechanistic studies on **2,4'-Dichlorobenzophenone**, no specific signaling pathways have been elucidated. However, a general workflow for toxicological assessment can be visualized.



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Caption: A generalized workflow for the toxicological assessment of a chemical compound.

## Conclusion

The available data on the toxicological effects of **2,4'-Dichlorobenzophenone** is severely limited, precluding a comprehensive risk assessment. The primary information suggests that it is an irritant to the skin and eyes. Data from the related compounds, benzophenone and 4,4'-dichlorobenzophenone, indicate that this class of chemicals can have various toxicological effects, including potential carcinogenicity and endocrine disruption. However, these findings cannot be directly attributed to **2,4'-Dichlorobenzophenone** without specific studies. Further research, including acute, sub-chronic, and chronic toxicity studies, as well as investigations into its genotoxicity, carcinogenicity, and reproductive/developmental effects, is necessary to adequately characterize the toxicological profile of **2,4'-Dichlorobenzophenone**. Professionals in drug development and research should exercise caution and consider the need for de novo toxicological testing when handling or evaluating this compound for potential applications.

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- To cite this document: BenchChem. [Toxicological Profile of 2,4'-Dichlorobenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146651#toxicological-studies-of-2-4-dichlorobenzophenone]

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